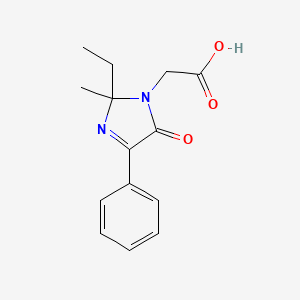
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético es un compuesto orgánico complejo que pertenece a la familia de los imidazoles. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno. Este compuesto en particular se caracteriza por su estructura única, que incluye un anillo imidazol sustituido con grupos etil, metil, fenil y ácido acético. Los derivados del imidazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
La síntesis del ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la reacción del glioxal con amoníaco puede formar el anillo imidazol, seguida de sustituciones posteriores para introducir los grupos etil, metil, fenil y ácido acético . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado la formación de derivados de imidazol reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales en el anillo imidazol son reemplazados por otros sustituyentes. .
Aplicaciones Científicas De Investigación
El ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético implica su interacción con objetivos moleculares y vías específicas. El anillo imidazol puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a efectos antiinflamatorios. La estructura del compuesto le permite unirse a sitios específicos en las proteínas, alterando su función y dando lugar a efectos terapéuticos .
Comparación Con Compuestos Similares
El ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético se puede comparar con otros derivados de imidazol, como:
Clemizol: Un agente antihistamínico con un núcleo de imidazol similar.
Omeprazol: Un fármaco antiulceroso que también contiene un anillo imidazol.
Metronidazol: Un agente antibacteriano y antiprotozoario con una estructura de imidazol.
La singularidad del ácido 2-(2-etil-2-metil-5-oxo-4-fenil-2,5-dihidro-1H-imidazol-1-il)acético radica en sus sustituciones específicas, que le confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-(2-ethyl-2-methyl-5-oxo-4-phenylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(2)15-12(10-7-5-4-6-8-10)13(19)16(14)9-11(17)18/h4-8H,3,9H2,1-2H3,(H,17,18) |
Clave InChI |
KCNSVXBHAIQVQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=C(C(=O)N1CC(=O)O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)







![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
